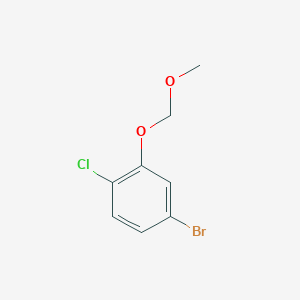

4-Bromo-1-chloro-2-(methoxymethoxy)benzene

Description

BenchChem offers high-quality 4-Bromo-1-chloro-2-(methoxymethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-chloro-2-(methoxymethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-chloro-2-(methoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSOLMQSRSKTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-Bromo-4-chloro-2-(methoxymethoxy)benzene

This technical guide provides a comprehensive analysis of 1-Bromo-4-chloro-2-(methoxymethoxy)benzene , a critical intermediate in medicinal chemistry known for its orthogonal reactivity and utility in constructing complex biaryl scaffolds.

Executive Summary & Strategic Importance

1-Bromo-4-chloro-2-(methoxymethoxy)benzene (CAS: 2153526-95-3) is a tri-substituted benzene derivative serving as a high-value building block in drug discovery. Its strategic value lies in its orthogonal reactivity profile :

-

Chemoselectivity: The bromine atom (C1) is significantly more reactive toward oxidative addition than the chlorine atom (C4), allowing for selective palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) at the C1 position while leaving the C4-Cl bond intact for subsequent functionalization.

-

Directed Metalation: The methoxymethoxy (MOM) ether is a robust directing group for lithiation (DoM), enabling regiospecific substitution, although Lithium-Halogen exchange at the C1-Br bond typically dominates kinetic control.

-

Phenol Protection: The MOM group masks the labile phenolic hydroxyl, preventing catalyst poisoning and side reactions, and can be removed under mild acidic conditions.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

Nomenclature & Identifiers

| Identifier | Detail |

| IUPAC Name | 1-Bromo-4-chloro-2-(methoxymethoxy)benzene |

| Common Name | MOM-protected 2-bromo-5-chlorophenol |

| CAS Registry Number | 2153526-95-3 |

| Molecular Formula | C₈H₈BrClO₂ |

| SMILES | COCOC1=C(Br)C=CC(Cl)=C1 |

| InChI Key | VJJLJERTYDDSCV-UHFFFAOYSA-N |

Physical Properties

| Property | Value / Description |

| Molecular Weight | 251.50 g/mol |

| Physical State | Colorless to pale yellow liquid (at RT) |

| Boiling Point | ~115–120 °C (at 0.5 mmHg) / Predicted ~280 °C (atm) |

| Density | 1.58 ± 0.05 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in Water |

| Partition Coeff.[1][2][3][4] (LogP) | 3.2 (Predicted) – Highly Lipophilic |

Synthesis & Manufacturing Protocol

The synthesis is a single-step protection of the commercially available precursor 2-bromo-5-chlorophenol . The reaction utilizes chloromethyl methyl ether (MOM-Cl) under basic conditions.

Reaction Scheme

Figure 1: Synthesis pathway via O-alkylation.

Detailed Experimental Protocol

Safety Note: MOM-Cl is a known carcinogen. All operations must be performed in a fume hood with appropriate PPE.

-

Preparation: Charge a flame-dried round-bottom flask with 2-bromo-5-chlorophenol (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.2 M concentration).

-

Base Addition: Cool the solution to 0°C. Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) dropwise. Alternatively, Sodium Hydride (NaH) in THF can be used for stricter anhydrous conditions.

-

Alkylation: Add Chloromethyl methyl ether (MOM-Cl) (1.2 equiv) dropwise via syringe, maintaining the temperature below 5°C to prevent exotherms.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1); the starting phenol (polar) will disappear, and the less polar product will appear.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with water and brine.[5] Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: The crude oil is typically >95% pure.[6] If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Reactivity Profile & Applications

The compound's utility is defined by its ability to undergo sequential, selective reactions.

Orthogonal Selectivity Map

Figure 2: Chemoselective transformation pathways.

Key Applications

-

Sequential Cross-Coupling:

-

Step 1: Suzuki-Miyaura coupling at C1-Br using Pd(PPh₃)₄/Na₂CO₃. The C4-Cl bond remains inert under these conditions.

-

Step 2: Buchwald-Hartwig amination or a second Suzuki coupling at C4-Cl using specialized ligands (e.g., XPhos, RuPhos) and higher temperatures.

-

-

Lithiation Chemistry:

-

Treatment with n-BuLi at -78°C results in exclusive Lithium-Halogen exchange at C1 (replacing Br), generating a phenyllithium species stabilized by the ortho-MOM coordination. This nucleophile can react with aldehydes, ketones, or DMF.

-

Safety & Handling (MSDS Summary)

Hazard Classification (GHS)

-

Signal Word: WARNING

-

H302: Harmful if swallowed.[7]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols

-

Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed.

-

Incompatibility: Strong oxidizing agents, strong acids (will cleave MOM group).

-

Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water.

References

-

PubChem. 1-Bromo-4-chloro-2-(methoxymethoxy)benzene - Compound Summary.[1] National Library of Medicine. Link

-

Sigma-Aldrich. Product Specification: 1-Bromo-4-chloro-2-(methoxymethoxy)benzene.Link

-

BenchChem. Reactivity Comparison Guide: Bromo- vs. Chloro-Substituents in Cross-Coupling.Link

- Organic Syntheses.Protection of Phenols with Chloromethyl Methyl Ether. Org. Synth. 2007, 84, 102. (General Protocol Reference).

-

ChemicalBook. Synthesis of 5-bromo-2-chlorophenol (Precursor).Link

Sources

- 1. 1-Bromo-4-chloro-2-(methoxymethoxy)benzene | C8H8BrClO2 | CID 137464864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-chlorophenol synthesis - chemicalbook [chemicalbook.com]

- 3. 1-BROMO-4-(2-CHLOROETHYL)BENZENE synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemscene.com [chemscene.com]

2-chloro-5-bromophenyl methoxymethyl ether synonyms

An In-Depth Technical Guide to 2-Chloro-5-bromophenyl Methoxymethyl Ether

Part 1: Executive Summary & Strategic Utility

2-Chloro-5-bromophenyl methoxymethyl ether (CAS: 1492151-93-5 ) is a specialized halogenated aryl intermediate primarily utilized in the synthesis of SGLT2 inhibitors , such as Empagliflozin . Its structural significance lies in the orthogonal reactivity of its substituents: the methoxymethyl (MOM) ether serves as a robust protecting group for the phenol, the chlorine atom provides steric influence and regiochemical control, and the bromine atom acts as a "chemical handle" for lithium-halogen exchange.

For drug development professionals, this molecule represents a critical "masked" nucleophile. By protecting the acidic phenol as a MOM ether, researchers can perform lithiation at the C-5 position without self-quenching, enabling precise coupling with gluconolactone derivatives—a pivotal step in constructing the C-aryl glucoside scaffold of gliflozin drugs.

Part 2: Chemical Identity & Synonyms

The nomenclature for this compound can be ambiguous due to varying IUPAC priority rules for benzene derivatives. The table below standardizes the identity for procurement and database searching.

| Attribute | Details |

| Primary Name | 2-Chloro-5-bromophenyl methoxymethyl ether |

| CAS Number | 1492151-93-5 |

| Systematic Name | 4-Bromo-1-chloro-2-(methoxymethoxy)benzene |

| Alt.[1][2] Synonym | 1-Bromo-4-chloro-3-(methoxymethoxy)benzene |

| Parent Phenol | 2-Chloro-5-bromophenol (CAS: 183802-98-4) |

| Molecular Formula | C₈H₈BrClO₂ |

| Molecular Weight | 251.50 g/mol |

| SMILES | COCOC1=C(Cl)C=CC(Br)=C1 |

Part 3: Synthesis Protocol (MOM Protection)

Objective: Selective protection of 2-chloro-5-bromophenol using chloromethyl methyl ether (MOMCl). Critical Safety Note: MOMCl is a known human carcinogen. All operations must be performed in a functioning fume hood with appropriate PPE.

Reagents & Materials

-

Substrate: 2-Chloro-5-bromophenol (1.0 equiv)

-

Reagent: Chloromethyl methyl ether (MOMCl) (1.2 – 1.5 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv) -

Solvent: Anhydrous Dichloromethane (DCM) or THF (if using NaH)

Step-by-Step Methodology

-

Preparation: Charge an oven-dried round-bottom flask with 2-chloro-5-bromophenol (1.0 equiv) and anhydrous DCM (0.2 M concentration).

-

Base Addition:

-

DIPEA Method (Standard): Add DIPEA (2.0 equiv) via syringe. Cool the mixture to 0 °C using an ice bath.

-

NaH Method (High Yield): If using NaH, suspend NaH (60% in oil) in dry THF at 0 °C, then add the phenol dropwise. Stir for 30 min until H₂ evolution ceases.

-

-

Protection: Add MOMCl (1.2 equiv) dropwise over 15 minutes. The rate should be slow enough to maintain the internal temperature < 5 °C.

-

Technical Insight: The chlorine at the ortho-position exerts a steric and electronic effect that may slow the reaction compared to unsubstituted phenols. A slight excess of MOMCl ensures conversion.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

-

Validation (IPC): Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (lower R_f) should disappear, replaced by the less polar ether (higher R_f).

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄.[3]

-

Purification: Concentrate in vacuo. The product is typically a colorless to pale yellow oil. If necessary, purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Part 4: Mechanism & Application Pathways

The following diagrams illustrate the synthesis of the intermediate and its downstream application in SGLT2 inhibitor synthesis (e.g., Empagliflozin logic).

Figure 1: Synthesis & Lithiation Pathway

Caption: The MOM group masks the phenol, preventing deprotonation by n-BuLi and allowing selective lithiation at the bromine position.

Part 5: Analytical Characterization

To validate the integrity of the synthesized ether, compare experimental data against these expected values.

| Technique | Expected Signal / Feature | Interpretation |

| ¹H NMR (CDCl₃) | δ 5.20 – 5.25 (s, 2H) | -OCH₂O- methylene protons (Characteristic MOM singlet). |

| δ 3.48 – 3.52 (s, 3H) | -OCH₃ methoxy protons. | |

| δ 7.0 – 7.5 (m, 3H) | Aromatic protons. Look for 1,2,4-substitution pattern (d, dd, d). | |

| ¹³C NMR | ~94–95 ppm | Anomeric methylene carbon (-OCH₂O-). |

| ~56 ppm | Methoxy carbon (-OCH₃). | |

| IR Spectroscopy | Absence of ~3300 cm⁻¹ | Disappearance of the broad O-H stretch confirms protection. |

Part 6: Deprotection Strategy

Post-coupling, the MOM group must often be removed to regenerate the phenol or allow further glycosylation.

-

Standard Protocol: Treat the MOM ether with 6M HCl in methanol/THF (1:1) at 50 °C for 1–2 hours.

-

Mild Protocol: For acid-sensitive substrates, use CBr₄ (catalytic) in isopropanol under reflux, or TMSBr in DCM at 0 °C.

References

-

BenchChem. An In-depth Technical Guide to the Preparation of MOM-protected 2-Bromobenzyl Alcohol. (Mechanistic analogy for MOM protection).

-

Sigma-Aldrich. 2-Chloro-5-bromophenol Product Specification (CAS 183802-98-4).

-

Boroncore. 4-Bromo-1-chloro-2-(methoxymethoxy)benzene Product Page (CAS 1492151-93-5).[1][2]

-

Shi, K. et al. Improved Synthetic Process of Empagliflozin.[4] Chinese Journal of Pharmaceuticals, 2018, 49(08): 1100.[4] (Contextualizes the aryl halide role in SGLT2 synthesis).

-

WIPO. Synthesis process for empagliflozin (Patent CN107652278). (Details on lithiation/coupling strategies).

Sources

Strategic Utilization of 4-Bromo-1-chloro-2-(methoxymethoxy)benzene in Medicinal Chemistry

Identity & Physicochemical Profile[1][2][3]

4-Bromo-1-chloro-2-(methoxymethoxy)benzene is a highly specialized halogenated arene intermediate. Its structural value lies in its orthogonal reactivity : it possesses three distinct functional handles—a chlorine atom, a bromine atom, and a protected phenol (MOM ether)—each reactive under specific, non-overlapping conditions. This makes it a "linchpin" scaffold for convergent synthesis in drug discovery.

Molecular Fact Sheet

| Property | Value | Notes |

| IUPAC Name | 4-Bromo-1-chloro-2-(methoxymethoxy)benzene | Derived from 5-bromo-2-chlorophenol |

| Molecular Formula | C₈H₈BrClO₂ | |

| Molecular Weight | 251.51 g/mol | Average mass |

| Monoisotopic Mass | 249.940 g/mol | Dominant isotopologue (⁷⁹Br, ³⁵Cl) |

| Parent Compound | 5-Bromo-2-chlorophenol | CAS: 183802-98-4 |

| Key Substituents | -Cl (Pos 1), -OMOM (Pos 2), -Br (Pos 4) | Numbering relative to Cl as C1 |

| Solubility | DCM, THF, Ethyl Acetate | Hydrophobic; sparingly soluble in water |

Critical Note on Nomenclature: Vendor catalogs occasionally confuse this structure with benzyl derivatives (e.g., methoxymethoxymethyl). Ensure your structure matches the phenolic ether (O-CH₂-O-CH₃ attached directly to the ring) and not the benzylic ether.

Synthesis & Operational Safety

The synthesis of this intermediate typically involves the protection of 5-bromo-2-chlorophenol using chloromethyl methyl ether (MOMCl).

Safety Warning: MOMCl Handling

The reagent MOMCl is a potent alkylating agent and a regulated carcinogen (OSHA).

-

Engineering Control: All reactions must be performed in a sealed fume hood.

-

Quenching: Residual MOMCl must be quenched with aqueous ammonia or concentrated ammonium hydroxide before disposal to convert it to hexamethylenetetramine.

Synthesis Workflow (Graphviz)

Figure 1: Standard synthesis route via Williamson ether synthesis.

Detailed Protocol

-

Charge: To a flame-dried round-bottom flask under N₂, add 5-bromo-2-chlorophenol (1.0 eq) and dry Dichloromethane (DCM) (0.2 M concentration).

-

Base Addition: Cool to 0°C. Add DIPEA (Diisopropylethylamine, 1.5 eq) dropwise.

-

Protection: Add MOMCl (1.2 eq) slowly via syringe to maintain temperature < 5°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Product is less polar than starting phenol).

-

Workup: Quench with saturated NH₄Cl. Extract with DCM.[1] Wash organics with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Chemoselectivity & Reactivity Profile

The utility of 4-Bromo-1-chloro-2-(methoxymethoxy)benzene lies in its ability to undergo sequential functionalization .

Lithium-Halogen Exchange (Chemoselectivity)

The Bromine atom at C4 is significantly more labile than the Chlorine at C1.

-

Reagent: n-Butyllithium (n-BuLi) at -78°C.

-

Outcome: Exclusive formation of the C4-lithio species. The C1-Cl bond remains intact due to the stronger C-Cl bond energy and lack of stabilization.

-

MOM Effect: The MOM group at C2 is a weak Directed Ortho Metalation (DoM) group. However, the rapid rate of Br-Li exchange (kinetic control) overrides the DoM effect at -78°C.

Palladium-Catalyzed Cross-Coupling

-

Suzuki-Miyaura: The C4-Br bond undergoes oxidative addition with Pd(0) much faster than C1-Cl. This allows for the installation of a biaryl system at C4 while preserving the C1-Cl for subsequent steps (e.g., Buchwald-Hartwig amination).

Acidic Deprotection

The MOM group is stable to basic conditions (Li reagents, hydrides) but cleaves easily with mild acid (e.g., 6M HCl/THF or TFA/DCM), regenerating the phenol.

Reactivity Flowchart (Graphviz)

Figure 2: Divergent reactivity pathways demonstrating C4-selectivity.

Experimental Application: Selective C4-Formylation

A common application is converting the bromide to an aldehyde, creating a precursor for reductive amination.

Objective: Synthesize 3-chloro-4-(methoxymethoxy)benzaldehyde.

-

Setup: Dissolve 4-Bromo-1-chloro-2-(methoxymethoxy)benzene (10 mmol) in anhydrous THF (50 mL) under Argon.

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Exchange: Add n-BuLi (2.5 M in hexanes, 10.5 mmol) dropwise over 15 mins.

-

Note: The solution typically turns yellow.

-

Wait: Stir for 30 mins at -78°C to ensure complete Br-Li exchange.

-

-

Quench: Add anhydrous DMF (Dimethylformamide, 20 mmol) in one portion.

-

Warm: Allow the mixture to warm to 0°C over 1 hour.

-

Hydrolysis: Pour into vigorously stirring saturated aqueous NH₄Cl.

-

Result: The C4-Br is replaced by -CHO. The C1-Cl remains, and the MOM group prevents phenol interference.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Canonical text for MOM protection stability and cleavage conditions).

-

Sigma-Aldrich. 5-Bromo-2-chlorophenol Product Specification. Link (Parent compound data).

-

PubChem. Compound Summary: 5-Bromo-2-chlorophenol. National Library of Medicine. Link

-

BLD Pharm. 4-Bromo-1-chloro-2-((methoxymethoxy)methyl)benzene Product Page. Link (Note: Verify structure visually against CAS 790228-98-7; nomenclature in catalogs varies).

-

Organic Chemistry Portal. MOM Ethers: Stability and Protection. Link

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Methoxymethyl (MOM) Protection of 5-Bromo-2-chlorophenol

Introduction: The Strategic Role of Phenol Protection

In the landscape of multi-step organic synthesis, particularly within drug discovery and development, the strategic masking and unmasking of reactive functional groups is paramount. The hydroxyl group of phenols, due to its acidity and nucleophilicity, often requires protection to prevent unwanted side reactions. The methoxymethyl (MOM) ether is a widely employed protecting group, valued for its ease of installation and its stability across a broad range of non-acidic conditions, including exposure to organometallics, hydrides, and strong bases.[1] Its subsequent removal, or deprotection, is typically achieved under acidic conditions, offering a reliable and orthogonal protective strategy.[2][3]

This application note provides a comprehensive, field-proven protocol for the MOM protection of 5-bromo-2-chlorophenol, a common intermediate in the synthesis of complex molecules. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, address critical safety considerations associated with the reagents, and offer guidance on product characterization and troubleshooting.

Mechanistic Rationale: The Williamson Ether Synthesis Pathway

The formation of a methoxymethyl ether from a phenol and chloromethyl methyl ether (MOMCl) is a classic example of the Williamson ether synthesis.[4][5][6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][6]

-

Deprotonation: The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base. For this protocol, we utilize N,N-diisopropylethylamine (DIPEA), also known as Hünig's base. DIPEA is a sterically hindered, non-nucleophilic base, which is crucial as it efficiently scavenges the proton from the phenol to form the nucleophilic phenoxide without competing in the subsequent substitution reaction.[1][2]

-

Nucleophilic Attack: The resulting phenoxide anion acts as a potent nucleophile. It attacks the electrophilic methylene carbon of MOMCl.

-

Displacement: In a concerted step, the phenoxide forms a new carbon-oxygen bond while displacing the chloride ion, which serves as a good leaving group. The liberated chloride ion combines with the protonated DIPEA to form diisopropylethylammonium chloride.

Caption: Fig. 1: Reaction mechanism for MOM protection.

Critical Safety Considerations: Handling MOMCl

Chloromethyl methyl ether (MOMCl) is a potent alkylating agent and is classified as a known human carcinogen.[7][8] All manipulations involving this reagent must be performed with extreme caution.

-

Engineering Controls: Always handle MOMCl inside a certified chemical fume hood with proper airflow.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker gloves like butyl rubber), and chemical splash goggles.

-

Quenching: Any excess MOMCl and contaminated glassware should be quenched with a solution of aqueous ammonia or sodium bicarbonate. MOMCl reacts with water to produce hydrochloric acid and formaldehyde.[9][10]

Experimental Protocol

This protocol details the protection of 5-bromo-2-chlorophenol on a 10 mmol scale.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass | Role |

| 5-Bromo-2-chlorophenol | C₆H₄BrClO | 207.45[11] | 10.0 | 1.0 | 2.07 g | Substrate |

| MOMCl | C₂H₅ClO | 80.51[7] | 15.0 | 1.5 | 1.33 mL | Protecting Agent |

| DIPEA | C₈H₁₉N | 129.24 | 20.0 | 2.0 | 3.5 mL | Base |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 mL | Solvent |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-chlorophenol (2.07 g, 10.0 mmol).

-

Solvent and Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (50 mL) and N,N-diisopropylethylamine (DIPEA, 3.5 mL, 20.0 mmol). Stir the mixture at room temperature until the phenol is completely dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

MOMCl Addition: Slowly add chloromethyl methyl ether (MOMCl, 1.33 mL, 15.0 mmol) dropwise to the stirred solution over 5-10 minutes. Caution: This addition can be exothermic. Maintain the temperature at 0 °C.[12]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed. A typical eluent system is 10% ethyl acetate in hexanes.

-

Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[13]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of DCM.

-

Washing: Combine the organic layers and wash sequentially with 30 mL of water and 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc/Hexanes) to afford the pure 1-bromo-4-chloro-2-(methoxymethoxy)benzene.

Caption: Fig. 2: Experimental workflow for MOM protection.

Product Characterization

The identity and purity of the final product, 1-bromo-4-chloro-2-(methoxymethoxy)benzene, should be confirmed by standard analytical techniques:

-

¹H NMR: Expect to see the aromatic protons as well as two characteristic singlets for the MOM group: one around δ 5.2-5.5 ppm (O-CH₂-O) and another around δ 3.4-3.6 ppm (O-CH₃).

-

¹³C NMR: Will show the aromatic carbons and the two carbons of the MOM group at approximately δ 95-100 ppm (O-CH₂-O) and δ 55-60 ppm (O-CH₃).

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (C₇H₆BrClO₂, MW: 251.48 g/mol ).

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | 1. Insufficient reagent (MOMCl or DIPEA).2. Inactive MOMCl (degraded by moisture).3. Insufficient reaction time. | 1. Ensure accurate measurement of reagents; consider adding a slight excess (1.5-2.0 eq) of MOMCl.2. Use freshly opened or distilled MOMCl.3. Allow the reaction to stir longer, continuing to monitor by TLC. |

| Low Yield | 1. Loss of product during workup (e.g., emulsions during extraction).2. Partial deprotection during purification on silica gel. | 1. Add brine to break up emulsions during extraction.2. Neutralize the silica gel by pre-treating with a solvent system containing a small amount of triethylamine (~1%) before loading the column.[14] |

| Side Product Formation | Reaction with residual water. | Ensure all glassware is oven- or flame-dried and use anhydrous solvents. Perform the reaction under a dry, inert atmosphere. |

References

- Vertex AI Search. (2026).

- St-Jean, A. et al. (2011).

- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total-Synthesis.com.

- Albert Einstein College of Medicine. (n.d.). Methyl Chlormethyl Ether Awareness Training. ehs.einsteinmed.edu.

- Loba Chemie. (2016). CHLOROMETHYL METHYL ETHER FOR SYNTHESIS MSDS. lobachemie.com.

- IPCS. (n.d.). ICSC 0238 - CHLOROMETHYL METHYL ETHER. ilo.org.

- NOAA. (n.d.). METHYL CHLOROMETHYL ETHER. CAMEO Chemicals.

- U.S. Environmental Protection Agency. (n.d.). Chloromethyl methyl ether. EPA.gov.

- Sato, K. et al. (2019).

- BenchChem. (n.d.). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. BenchChem.com.

- University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. umsl.edu.

- Organic Chemistry. (2022). MOM Protecting Group Addition. YouTube.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure. orgsyn.org.

- Request PDF. (2025). Bismuth Trichloride Mediated Cleavage of Phenolic Methoxymethyl Ethers.

- ECHEMI. (n.d.). Phenol protection. echemi.com.

- Chemistry Stack Exchange. (2014). Phenol protection. chemistry.stackexchange.com.

- Organic Chemistry Portal. (n.d.). MOM Ethers. organic-chemistry.org.

- Google Patents. (n.d.). US3987105A - Process for methoxymethylation of phenolic hydroxyl groups.

- ResearchGate. (2007).

- SciELO. (2024). A Scalable Total Synthesis of Deoxyrhapontigenin from Low-Cost α-Resorcylic Acid. scielo.br.

- Wikipedia. (n.d.). Williamson ether synthesis. en.wikipedia.org.

- Request PDF. (2025). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride.

- National Center for Biotechnology Information. (n.d.). 5-Bromo-2-chlorophenol. PubChem.

- PubChemLite. (n.d.). 5-bromo-2-chlorophenol (C6H4BrClO). pubchem.ncbi.nlm.nih.gov.

- Reddit. (2014). Organic Synthesis advice needed. Achieving THP protection of phenolic group. reddit.com.

- Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. srinichem.com.

- Computational Toxicology and Exposure Online Resources. (n.d.). 2-Bromo-5-chlorophenol - Links. comptox.epa.gov.

- Chemsrc. (2025). 5-Bromo-2-chlorophenol. chemsrc.com.

- BenchChem. (n.d.). An In-depth Technical Guide to the Preparation of MOM-protected 2-Bromobenzyl Alcohol. BenchChem.com.

- ChemicalBook. (n.d.). 5-Bromo-2-chlorophenol synthesis. chemicalbook.com.

Sources

- 1. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. lobachemie.com [lobachemie.com]

- 8. epa.gov [epa.gov]

- 9. ICSC 0238 - CHLOROMETHYL METHYL ETHER [chemicalsafety.ilo.org]

- 10. METHYL CHLOROMETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. 5-Bromo-2-chlorophenol | C6H4BrClO | CID 820392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. reddit.com [reddit.com]

Suzuki-Miyaura coupling conditions for 4-Bromo-1-chloro-2-(methoxymethoxy)benzene

Application Note: Chemo-Selective Suzuki-Miyaura Coupling of 4-Bromo-1-chloro-2-(methoxymethoxy)benzene

Executive Summary & Scope

This application note details the optimized conditions for the chemo-selective Suzuki-Miyaura cross-coupling of 4-Bromo-1-chloro-2-(methoxymethoxy)benzene . The primary objective is to facilitate carbon-carbon bond formation exclusively at the C4-Bromine position while preserving the C1-Chlorine handle for subsequent functionalization and maintaining the integrity of the acid-sensitive methoxymethyl (MOM) ether protecting group.

Key Technical Challenges Addressed:

-

Chemo-selectivity: Differentiating between the oxidative addition rates of Aryl-Br vs. Aryl-Cl.

-

Steric Environment: Leveraging the ortho-MOM group to sterically shield the C1-Chlorine.

-

Protecting Group Stability: Preventing MOM hydrolysis during the basic coupling and aqueous workup steps.

Substrate Analysis & Mechanistic Rationale

Structural Deconstruction

The substrate, 4-Bromo-1-chloro-2-(methoxymethoxy)benzene , presents a unique reactivity landscape ideal for sequential cross-coupling strategies.

-

Site A (C4-Br): The bromine atom is located para to the chlorine and meta to the MOM group. It is sterically accessible (flanked by protons at C3 and C5) and electronically activated for oxidative addition relative to the chlorine.

-

Site B (C1-Cl): The chlorine atom is inherently less reactive (stronger C-Cl bond). Crucially, the MOM group at C2 is ortho to the chlorine . This introduces significant steric hindrance around the C1 position, further retarding the rate of oxidative addition at this site.

-

Site C (MOM Ether): An acetal protecting group. While stable to the basic conditions of Suzuki coupling, it is highly sensitive to Brønsted acids. Lewis acids (often generated from boronic acid decomposition) can also trigger cleavage if not buffered.

Reaction Logic (The "Why")

To achieve >98% selectivity for the bromide, we utilize the "Kinetic Control" principle. The oxidative addition of Pd(0) to Ar-Br is roughly

Figure 1: Kinetic pathway demonstrating the preferential oxidative addition to the C-Br bond due to electronic weakness and lack of steric hindrance compared to the C-Cl bond.

Optimized Experimental Protocol

This protocol is validated for scales ranging from 100 mg to 10 g.

Reagents & Stoichiometry

| Component | Equiv. | Role | Selection Rationale |

| Substrate | 1.0 | Electrophile | Limiting reagent. |

| Boronic Acid | 1.1 - 1.2 | Nucleophile | Slight excess accounts for minor protodeboronation. |

| Pd(PPh₃)₄ | 0.03 (3 mol%) | Catalyst | Critical: PPh₃ is not electron-rich enough to activate the C-Cl bond at moderate temps [1]. |

| Na₂CO₃ (2M aq) | 2.5 | Base | Mild base prevents MOM hydrolysis; Carbonate is superior to Phosphate for this substrate class. |

| DME | -- | Solvent | Dimethoxyethane coordinates Pd slightly, stabilizing the catalytic cycle; miscible with water. |

Step-by-Step Procedure

Step 1: Inert Gas Setup (Crucial for Catalyst Life)

-

Equip a 2-neck round-bottom flask with a reflux condenser and a rubber septum.

-

Cycle the apparatus 3 times with Vacuum/Nitrogen (or Argon) to remove atmospheric oxygen. Note: Oxygen causes homocoupling of the boronic acid and deactivates Pd(PPh₃)₄.

Step 2: Reagent Addition

-

Under positive nitrogen flow, add 4-Bromo-1-chloro-2-(methoxymethoxy)benzene (1.0 equiv) and the Aryl Boronic Acid (1.1 equiv).

-

Add DME (concentration ~0.1 M relative to substrate).

-

Degas the solvent mixture by bubbling Nitrogen through the liquid for 10 minutes.

-

Add Pd(PPh₃)₄ (3 mol%) quickly against nitrogen flow. The solution typically turns yellow.

-

Add degassed 2M Na₂CO₃ (2.5 equiv) via syringe.

Step 3: Reaction & Monitoring

-

Heat the reaction mixture to 80°C (oil bath temperature).

-

Alert: Do not exceed 95°C. Higher temperatures increase the risk of Pd inserting into the C-Cl bond [2].

-

-

Monitor via TLC or LC-MS at 2 hours.

-

Endpoint: Disappearance of starting bromide.

-

Selectivity Check: Ensure the mass spectrum shows the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2) in the product peak.

-

Step 4: Workup (MOM-Safe)

-

Cool to room temperature.

-

Do NOT use HCl. Quench by adding saturated aqueous NH₄Cl (pH ~5-6). This buffers the solution without being acidic enough to cleave the MOM acetal.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Optimization & Troubleshooting Guide

Solvent & Base Screening Data

The following table summarizes optimization runs to maximize yield while minimizing C-Cl insertion.

| Entry | Catalyst | Ligand | Base | Solvent | Temp | Yield (Br) | Cl-Insertion? |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90°C | 78% | <1% |

| 2 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 80°C | 94% | None |

| 3 | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | 100°C | 88% | ~5% (Trace) |

| 4 | Pd₂dba₃ | SPhos | K₃PO₄ | Toluene | 100°C | 45% | Major (40%) |

Insight: Entry 4 demonstrates that highly active Buchwald ligands (SPhos) promote reaction at the hindered Chloride, ruining selectivity. Stick to Entry 2.

Troubleshooting Common Issues

-

Issue: Protodeboronation (Boronic acid loses B(OH)₂ and becomes Ar-H).

-

Cause: Reaction temperature too high or specific boronic acid instability (e.g., 2-heterocyclic boronic acids).

-

Fix: Switch solvent to THF/Water and lower temp to 65°C. Increase catalyst loading to 5 mol%.

-

-

Issue: MOM Cleavage.

-

Cause: Acidic workup or Lewis acidic boronic byproducts.

-

Fix: Ensure the quench is done with NH₄Cl or NaHCO₃. Add a drop of Triethylamine to the eluent during column chromatography to protect the MOM group on silica.

-

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical degassing step and the pH-controlled workup to ensure MOM stability.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

-

Organic Chemistry Portal. (2023). Suzuki Coupling - Reaction Conditions and Mechanism.

-

Sigma-Aldrich. (2023). 1-Bromo-4-chloro-2-(methoxymethoxy)benzene Product Page & Safety Data.

Application Note: Palladium-Catalyzed Cross-Coupling of MOM-Protected Bromochlorophenols

This Application Note is designed for researchers and drug development scientists requiring high-fidelity protocols for the site-selective functionalization of polyhalogenated phenols.

Abstract

The functionalization of bromochlorophenols presents a unique chemoselective challenge: distinguishing between the sterically and electronically distinct C–Br and C–Cl bonds while managing the acidic phenolic proton. This guide details a robust workflow for the Methoxymethyl (MOM) protection of bromochlorophenols, followed by site-selective Suzuki-Miyaura cross-coupling . By leveraging the distinct oxidative addition rates of Palladium(0) into C–Br versus C–Cl bonds, researchers can exclusively functionalize the bromide position, preserving the chloride for subsequent diversification.

Introduction & Strategic Rationale

The Chemoselectivity Challenge

Polyhalogenated arenes are critical scaffolds in medicinal chemistry. However, naked phenols poison Palladium catalysts via the formation of phenoxides or coordination to the metal center. Protection is mandatory.

Why MOM (Methoxymethyl) Ether?

-

Electronic Neutrality: Unlike esters (electron-withdrawing), MOM ethers donate electron density via resonance, stabilizing the oxidative addition intermediate.

-

Orthogonal Stability: The MOM group is stable to the basic conditions of Suzuki/Sonogashira couplings but is easily removed with mild acid, unlike methyl ethers which require harsh Lewis acids (BBr₃).

-

Directing Effects: The oxygen atom can act as a weak directing group, potentially accelerating oxidative addition at the ortho position.

The Selectivity Hierarchy

Palladium-catalyzed cross-coupling follows a kinetic hierarchy governed by bond dissociation energies (BDE):

-

C–I (Weakest, fastest insertion)

-

C–Br (~81 kcal/mol, fast insertion)

-

C–Cl (~96 kcal/mol, slow insertion)

Expert Insight: To achieve >98% selectivity for Br over Cl, one must use a "mild" catalyst system (e.g., Pd(PPh₃)₄). Highly active "universal" catalysts (e.g., Pd-XPhos, Pd-PEPPSI) lower the activation energy barrier so significantly that they may indiscriminately activate the chloride, leading to bis-coupling or polymerization.

Experimental Protocols

Phase A: MOM Protection of Bromochlorophenol

Two methods are provided: Method A (Standard, High Reliability) and Method B (Green/Safer).

Method A: The MOM-Chloride Protocol (Standard)

Best for: Sterically hindered phenols or large-scale batches where reliability is paramount.

Reagents:

-

Substrate: 4-Bromo-2-chlorophenol (1.0 equiv)

-

Reagent: Chloromethyl methyl ether (MOMCl) (1.5 equiv) [Caution: Carcinogen]

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) (0.2 M)

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add the phenol and DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add DIPEA via syringe. The solution may darken slightly.

-

Protection: Add MOMCl dropwise over 10 minutes. Note: MOMCl is volatile and highly toxic; use a needle with a Luer lock inside a fume hood.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (the product is less polar than the phenol).

-

Workup: Quench with saturated NH₄Cl. Extract with DCM (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄.[1][2]

Method B: The Dimethoxymethane Protocol (Green Alternative)

Best for: Safety-conscious labs avoiding MOMCl.

Reagents:

-

Substrate: 4-Bromo-2-chlorophenol (1.0 equiv)

-

Reagent: Dimethoxymethane (DMM) (10 equiv)

-

Catalyst: Phosphorus pentoxide (P₂O₅) (1.0 equiv) or p-TsOH (0.1 equiv)

-

Solvent: Chloroform or Toluene

Protocol:

-

Mix the phenol and DMM in the solvent.

-

Add the acid catalyst.

-

Stir at RT (for P₂O₅) or Reflux (for p-TsOH) for 4–12 hours.

-

Decant/filter to remove solids and concentrate.

Phase B: Site-Selective Suzuki-Miyaura Coupling

Objective: Couple the Aryl-Bromide while leaving the Aryl-Chloride intact.

The Catalyst System: We utilize Pd(PPh₃)₄ (Tetrakis). This catalyst is active enough for aryl bromides but generally too bulky and electron-poor to activate aryl chlorides at moderate temperatures, ensuring high chemoselectivity.

Reagents:

-

Electrophile: MOM-protected Bromochlorophenol (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3–5 mol%)

-

Base: Na₂CO₃ (2.0 equiv) (2M aqueous solution)

-

Solvent: Toluene/Ethanol (4:1 ratio) (Degassed)

Step-by-Step Protocol:

-

Degassing: In a Schlenk tube, combine the MOM-protected phenol, boronic acid, and Pd(PPh₃)₄. Cap and purge with Argon for 5 minutes. Crucial: Pd(0) is oxygen-sensitive.

-

Solvent Addition: Add the degassed Toluene/Ethanol mixture and the 2M Na₂CO₃ solution via syringe.

-

Reaction: Heat the sealed vessel to 80 °C .

-

Expert Tip: Do not exceed 90 °C. Higher temperatures increase the risk of chloride activation (oxidative addition into the C–Cl bond).

-

-

Monitoring: Check HPLC/TLC at 4 hours. The bromide should be consumed. If C–Cl coupling products appear, lower temperature to 60 °C and extend time.

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Wash with water/brine.[2] Concentrate and purify via column chromatography.[2]

Phase C: Deprotection (MOM Removal)

Objective: Restore the phenol.

Reagents:

-

6M HCl (aqueous)

-

Methanol or THF[1]

Protocol:

-

Dissolve the coupled product in Methanol.

-

Add 6M HCl (approx. 1 mL per mmol of substrate).

-

Heat to 50 °C for 1–2 hours.

-

Neutralize with NaHCO₃ and extract.[3]

Visualization & Logic

Workflow Logic: Selective Functionalization

The following diagram illustrates the decision pathways and chemical logic for this specific workflow.

Caption: Operational workflow for the chemoselective processing of bromochlorophenols. Note the bifurcation at the coupling stage based on catalyst activity.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Conversion of Bromide | Catalyst deactivation (oxidation). | Ensure rigorous degassing of solvents (freeze-pump-thaw or sparging). Switch to fresh Pd(PPh₃)₄. |

| Formation of Bis-coupled Product | Temperature too high or Ligand too active. | Reduce temperature to 60–70 °C. Ensure you are not using Buchwald ligands (SPhos, XPhos) for this step. Stick to PPh₃. |

| MOM Hydrolysis during Coupling | Acidic impurities in boronic acid. | Ensure the reaction pH remains basic (Na₂CO₃ or K₃PO₄). Boronic acids can sometimes be slightly acidic; the base is critical. |

| Protodehalogenation (Br replaced by H) | Solvent moisture or "Hydride" source. | Use anhydrous solvents if this occurs. Avoid Isopropanol as cosolvent (hydride donor). |

References

-

MOM Protection Protocols

-

Suzuki-Miyaura Selectivity (Br vs Cl)

-

General Selectivity: "Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings."[5] Chem. Commun.[4]Link

-

Catalyst Effects: "Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction...". ACS Publications.[6] Discusses how ligand-free or specific conditions activate chlorides, implying standard conditions preserve them. Link

-

-

Specific Substrate Context (Bromochlorophenols)

-

Catalyst Selection Guide

-

"Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals." Nobel Prize Background. Link

-

Sources

- 1. reddit.com [reddit.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Navigating the Nuances of Acidity: A Guide to the Stability of 4-Bromo-1-chloro-2-(methoxymethoxy)benzene

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of 4-Bromo-1-chloro-2-(methoxymethoxy)benzene under acidic conditions. Our goal is to equip you with the knowledge to confidently handle this compound in your synthetic endeavors, ensuring the integrity of your experiments and the success of your research.

Understanding the Molecule: A Balancing Act of Functional Groups

4-Bromo-1-chloro-2-(methoxymethoxy)benzene is a polysubstituted aromatic compound featuring three key functional groups: a methoxymethyl (MOM) ether, a bromine atom, and a chlorine atom. The stability of this molecule under acidic conditions is primarily dictated by the lability of the MOM protecting group, while the aryl halides generally exhibit robust stability.

The MOM group is an acetal, making it susceptible to cleavage under acidic conditions.[1][2] This acid-labile nature is a cornerstone of its utility as a protecting group for hydroxyl functionalities.[1] Conversely, the carbon-halogen bonds of the aryl bromide and aryl chloride are significantly stronger and less prone to cleavage under typical acidic deprotection conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the MOM group on 4-Bromo-1-chloro-2-(methoxymethoxy)benzene to acidic conditions?

The methoxymethyl (MOM) ether is an acid-labile protecting group and is expected to be cleaved under acidic conditions to reveal the corresponding phenol, 4-bromo-2-chlorophenol.[1] The rate and efficiency of this deprotection are dependent on the strength of the acid, the solvent system, and the reaction temperature.

Q2: Will the aryl bromide and aryl chloride be stable during the acidic deprotection of the MOM group?

Generally, yes. Aryl-halogen bonds are significantly more stable than alkyl-halogen bonds and are resistant to cleavage by most acidic reagents used for MOM deprotection. The partial double-bond character of the carbon-halogen bond, due to resonance with the aromatic ring, imparts this enhanced stability. However, extremely harsh conditions, particularly with strong Lewis acids at elevated temperatures, could potentially lead to undesired side reactions, although this is not common for standard MOM deprotection protocols.

Q3: What are the potential side reactions to be aware of when treating 4-Bromo-1-chloro-2-(methoxymethoxy)benzene with acid?

While the primary reaction is the cleavage of the MOM ether, there are a few potential side reactions to consider, especially under forcing conditions:

-

Halogen Rearrangement: Under strongly acidic conditions, particularly with certain Lewis acids, there is a possibility of halogen migration on the aromatic ring. For instance, studies have shown that bromophenols can undergo rearrangement in the presence of Lewis acids at high temperatures.[3] However, chlorophenols are generally less prone to such rearrangements.[3]

-

Electrophilic Aromatic Substitution: The deprotected phenol, 4-bromo-2-chlorophenol, is more activated towards electrophilic substitution than the starting material. If strong electrophiles are present or generated in the reaction mixture, further substitution on the aromatic ring could occur.

-

Degradation of the Deprotected Phenol: Phenols, in general, can be susceptible to oxidation, especially under harsh acidic conditions or in the presence of oxidizing agents.

Troubleshooting Guide: Common Issues and Solutions

| Issue | Potential Cause | Troubleshooting Steps & Solutions |

| Incomplete MOM Deprotection | - Insufficient acid strength or concentration.- Reaction time is too short.- Low reaction temperature. | - Increase the concentration of the Brønsted acid (e.g., HCl, TFA).- Extend the reaction time and monitor by TLC or LC-MS.- Gently heat the reaction mixture (e.g., to 40-50 °C).- Consider switching to a Lewis acid catalyst if Brønsted acids are ineffective. |

| Formation of Unidentified Byproducts | - Side reactions such as halogen rearrangement or electrophilic substitution.- Degradation of the starting material or product. | - Employ milder deprotection conditions (see Protocol 2).- Use a less coordinating solvent.- Lower the reaction temperature.[4]- Scrutinize all reagents for potential electrophilic impurities. |

| Low Recovery of the Deprotected Phenol | - The deprotected phenol may be volatile or susceptible to degradation during workup or purification.- Adsorption onto silica gel during chromatography. | - Perform a careful aqueous workup to remove acidic residues.- Consider purification methods other than silica gel chromatography if the phenol is highly polar.- If using silica gel, it can be neutralized with a small amount of triethylamine in the eluent to prevent streaking and degradation of the acid-sensitive product. |

| Unexpected Cleavage of the MOM group | - Trace acidic impurities in solvents or reagents.- Use of acidic chromatography media (e.g., standard silica gel). | - Use freshly distilled and dry solvents.- Neutralize silica gel with a base (e.g., triethylamine) before use.- Employ neutral or basic workup conditions. |

Experimental Protocols

Protocol 1: Standard Acidic Deprotection of 4-Bromo-1-chloro-2-(methoxymethoxy)benzene

This protocol outlines a common and effective method for the removal of the MOM group using a Brønsted acid.

Materials:

-

4-Bromo-1-chloro-2-(methoxymethoxy)benzene

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-Bromo-1-chloro-2-(methoxymethoxy)benzene (1.0 equiv) in methanol (5-10 mL per mmol of substrate).

-

To the stirred solution, add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) or a stoichiometric amount of a milder acid like trifluoroacetic acid (TFA).[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.[4]

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-chlorophenol.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Caption: Workflow for the standard acidic deprotection of the MOM ether.

Protocol 2: Mild Deprotection of 4-Bromo-1-chloro-2-(methoxymethoxy)benzene using a Lewis Acid

For substrates that may be sensitive to strong Brønsted acids, a milder Lewis acid-mediated deprotection can be employed.

Materials:

-

4-Bromo-1-chloro-2-(methoxymethoxy)benzene

-

Anhydrous Dichloromethane (DCM)

-

Zinc Bromide (ZnBr₂) or another mild Lewis acid

-

n-Propanethiol (n-PrSH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-Bromo-1-chloro-2-(methoxymethoxy)benzene (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add zinc bromide (1.2 equiv) and n-propanethiol (3.0 equiv) to the solution.[5]

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. This method is often very rapid, with reactions completing in as little as ten minutes.[5]

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product as needed.

Caption: Simplified mechanism of Lewis acid-mediated MOM deprotection.

Data Summary: Stability and Reactivity

| Functional Group | Stability under Mild Acidic Conditions (e.g., cat. HCl, TFA) | Stability under Strong Lewis Acids (e.g., BBr₃, TiCl₄) | Potential Side Reactions |

| Methoxymethyl (MOM) Ether | Labile (cleaved) | Readily cleaved | - |

| Aryl Bromide | Generally Stable | Generally Stable, but potential for rearrangement at high temperatures.[3] | Halogen rearrangement |

| Aryl Chloride | Stable | Stable | - |

Concluding Remarks

The MOM protecting group on 4-Bromo-1-chloro-2-(methoxymethoxy)benzene is readily cleaved under a variety of acidic conditions, while the aryl halide functionalities remain largely intact. For routine deprotection, standard protocols using catalytic amounts of strong Brønsted acids are effective. In cases where the substrate may be sensitive to harsh acidity, milder Lewis acid-based methods provide a reliable alternative. By understanding the principles outlined in this guide and carefully selecting the reaction conditions, researchers can confidently and selectively deprotect the hydroxyl group in this molecule, paving the way for subsequent synthetic transformations.

References

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group.

- Fujioka, H., Kubo, O., Senami, K., Minamitsuji, Y., & Maegawa, T. (2009). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf).

- Król, J., Grynkiewicz, G., & Kutner, A. (1991). On reactivity of methoxymethyl acetate towards alcohols and phenols. Polish Journal of Chemistry, 65, 1433.

- Barrett, A. G. M., & Braddock, D. C. (1997). 4.4 Alkoxymethyl Ethers.

- Sartori, G., Bigi, F., Conforti, M. L., Maggi, R., & Mazzacani, A. (2008). Halophenol Rearrangement in Lewis Acid-Catalyzed Friedel–Crafts Conditions: Evidence of Competitive Initial Protonation and Acylation. Australian Journal of Chemistry, 61(10), 821-825.

- Snieckus, V. (2009). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Accounts of Chemical Research, 42(11), 1864-1876.

- Fujioka, H., Kubo, O., Senami, Y., Minamitsuji, Y., & Maegawa, T. (2009). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 74(11), 4321-4327.

-

Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

- Han, J. H., Kwon, Y. E., Sohn, J. H., & Kim, D. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron, 66(9), 1673-1677.

- Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).

-

Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

- Michigan State University Department of Chemistry. (n.d.).

- Indian Chemical Society. (1983). Kinetics of Bromination of Phenols. Journal of the Indian Chemical Society, 60(1), 63-65.

- Berhampore Girls' College. (n.d.). Rearrangements.

Sources

Technical Support Center: Managing Formaldehyde Byproducts in MOM Deprotection of Halogenated Phenols

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development who are navigating the challenges associated with the removal of formaldehyde byproducts after the methoxymethyl (MOM) deprotection of halogenated phenols. Here, we offer not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct of concern during the MOM deprotection of halogenated phenols?

A1: The primary byproduct is formaldehyde (CH₂O). The acid-catalyzed cleavage of the MOM ether generates the desired phenol, methanol, and formaldehyde.[1]

Q2: Why is the removal of formaldehyde critical?

A2: Formaldehyde is a reactive electrophile that can engage in side reactions with the desired halogenated phenol or other nucleophilic species in the reaction mixture, leading to impurities and reduced yield. Furthermore, residual formaldehyde can interfere with subsequent synthetic steps and poses safety and toxicity concerns.

Q3: Does the halogen substituent on the phenol affect the MOM deprotection reaction?

A3: Yes, the nature and position of the halogen atom can influence the reaction. Halogens are electron-withdrawing groups, which increase the acidity of the phenolic proton. This can sometimes facilitate a more rapid deprotection under acidic conditions compared to non-halogenated analogues. However, the electronic effects are generally modest and do not typically necessitate drastic changes to standard deprotection protocols.

Q4: I've performed the deprotection, but my NMR spectrum shows unreacted MOM-protected phenol. What should I do?

A4: Incomplete deprotection can be due to several factors:

-

Insufficient Acid: Ensure a sufficient stoichiometric or catalytic amount of acid is used.

-

Reaction Time: The reaction may require a longer duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Acid Lability: While MOM deprotection is typically robust, highly sensitive substrates may require milder acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS)) which might, in turn, necessitate longer reaction times or gentle heating.[1]

Q5: My yield of the halogenated phenol is lower than expected. What are the potential causes?

A5: Low yields can stem from several issues:

-

Side Reactions with Formaldehyde: As mentioned, the formaldehyde byproduct can react with your product.

-

Product Degradation: Halogenated phenols can be sensitive to strongly acidic conditions. If you suspect degradation, consider using a milder acid or reducing the reaction temperature.

-

Workup Losses: Ensure proper pH adjustment during the aqueous workup to prevent loss of the phenolic product into the aqueous layer, especially if it has some water solubility.

Troubleshooting Guide: Strategies for Formaldehyde Removal

The effective removal of formaldehyde is paramount for obtaining a pure halogenated phenol product. Below are detailed strategies, from in-situ quenching to workup modifications and analytical quantification.

Method 1: Aqueous Workup with a Formaldehyde Scavenger

This is the most common and often highly effective approach. The principle is to convert the water-soluble formaldehyde into a more easily removable or inert adduct.

Sodium bisulfite (NaHSO₃) reacts with formaldehyde in a reversible nucleophilic addition to form a water-soluble bisulfite adduct.[2][3][4]

-

Causality: The ionic nature of the bisulfite adduct renders it highly soluble in the aqueous phase, allowing for its efficient separation from the desired organic-soluble product during a liquid-liquid extraction. The reaction is reversible, and the equilibrium can be shifted. For removal, a saturated aqueous solution of sodium bisulfite is used to drive the formation of the adduct.

-

Troubleshooting:

-

Incomplete Removal: Ensure the sodium bisulfite solution is saturated and freshly prepared. Vigorous shaking during the extraction is crucial to maximize interfacial contact.

-

Precipitate Formation: For highly concentrated reaction mixtures, the bisulfite adduct may precipitate at the interface. If this occurs, you can add more water to dissolve the precipitate or filter the entire mixture through a pad of Celite® before separating the layers.[4]

-

Reversibility Issues: The reaction is reversible under basic conditions. If you need to recover the aldehyde for any reason, you can basify the aqueous layer containing the adduct to regenerate the formaldehyde.[2][4]

-

Reagents with primary amino groups, such as glycine or Tris(hydroxymethyl)aminomethane (Tris), can be used to quench formaldehyde by forming Schiff bases or other adducts.[5]

-

Causality:

-

Glycine: The amino group of glycine reacts with formaldehyde to form a Schiff base, effectively sequestering the aldehyde.[6]

-

Tris: Tris is a trifunctional amine and can react with formaldehyde, with its hydroxyl groups potentially forming stable intramolecular five-membered rings with the formaldehyde adduct.[5]

-

-

Troubleshooting:

-

Efficiency: The efficiency of quenching can be pH-dependent. For glycine, slightly acidic to neutral conditions are generally effective.

-

Reaction Time: Allow for a sufficient quenching period (typically 5-15 minutes) with stirring before proceeding with the workup.

-

Tris Buffer Considerations: While effective, be aware that Tris buffer itself can degrade at elevated temperatures to produce formaldehyde, though this is not typically a concern during a room-temperature workup.[7][8]

-

Comparison of Formaldehyde Removal Strategies

| Method | Principle | Advantages | Disadvantages | Best For |

| Sodium Bisulfite Wash | Reversible formation of a water-soluble adduct[2][3] | High efficiency, cost-effective, well-established.[4] | Can form emulsions; adduct may precipitate at high concentrations.[4] | General-purpose removal of formaldehyde from organic layers. |

| Glycine Quench | Forms a Schiff base with formaldehyde.[6] | Mild conditions, readily available. | May require pH adjustment for optimal efficiency. | In-situ quenching before workup, especially in biological or sensitive systems. |

| Tris Quench | Forms adducts, potentially with intramolecular cyclization.[5] | Effective quencher, often used as a buffer. | Can degrade to formaldehyde at high temperatures.[7][8] | Situations where a buffering agent is also needed during quenching. |

Experimental Protocols

Protocol 1: Standard MOM Deprotection of a Halogenated Phenol and Workup

-

Dissolve the MOM-protected halogenated phenol (1.0 eq.) in a suitable solvent (e.g., methanol, dichloromethane).

-

Add the acid catalyst (e.g., concentrated HCl, trifluoroacetic acid) at room temperature.[1]

-

Stir the reaction and monitor its progress by TLC until the starting material is consumed.

-

Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Proceed to one of the formaldehyde removal protocols below.

Protocol 2: Formaldehyde Removal with Sodium Bisulfite Wash

-

Transfer the diluted reaction mixture to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bisulfite. Shake vigorously for at least 1-2 minutes.

-

Separate the aqueous layer.

-

Wash the organic layer with water, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude halogenated phenol.[2][3]

Protocol 3: In-Situ Quenching with Glycine

-

After the MOM deprotection is complete (as determined by TLC), add an aqueous solution of glycine (e.g., 1 M solution, 1.2 eq. relative to the theoretical amount of formaldehyde) to the reaction mixture.

-

Stir vigorously for 15-30 minutes at room temperature.

-

Proceed with the standard aqueous workup (dilution with organic solvent, washing with water and brine, drying, and concentration).

Quality Control: Quantification of Residual Formaldehyde

To ensure the complete removal of formaldehyde, especially in drug development settings, a quantitative analysis is often necessary. The most common method involves derivatization of formaldehyde with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC-UV analysis.[9][10][11][12]

Workflow for Formaldehyde Quantification

Caption: Acid-catalyzed MOM deprotection mechanism.

Formaldehyde Removal by Sodium Bisulfite

Caption: Reaction of formaldehyde with sodium bisulfite.

References

-

Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321. [Link]

-

Li, Y., & Li, H. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 583–589. [Link]

-

Hoffman, E. A., Frey, B. L., Smith, L. M., & Auble, D. T. (2015). Glycine and Tris quenching reactions of formaldehyde: The chemical reactions are like those shown in Figure 3 above with the amino group of glycine or Tris serving as the principal nucleophile. ResearchGate. Retrieved from [Link]

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

- Journal of Separation Science. (2002). HPLC–UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance. Wiley Online Library.

- Ling, A. R., & Nanji, D. R. (1922). LXXI. The Synthesis of Glycine from Formaldehyde. Biochemical Journal, 16(5), 702–704.

-

Leal, C. A., Carneiro, J. W. M., & Fiorot, R. (2024). Mechanistic Insights into the Efficiency of Formaldehyde-Based Compounds and Glyoxal as H2S Scavengers. Industrial & Engineering Chemistry Research. [Link]

-

Journal of Food and Drug Analysis. (n.d.). Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of Formaldehyde Using HPLC and Post-Column Derivatization with Acetylacetone. Retrieved from [Link]

- Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent Technologies.

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Seebach, D. - Organic Syntheses Procedure. Retrieved from [Link]

-

OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]

-

Reddit. (2024, May 19). MOM Deprotection. r/OrganicChemistry. Retrieved from [Link]

-

Scientific Reports. (2024, September 4). Formaldehyde quantification using gas chromatography–mass spectrometry reveals high background environmental formaldehyde levels. Nature. Retrieved from [Link]

-

BioNetwork. (2013, April 15). Preparing Tris Buffer [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Quantitative detection of formaldehyde using solid phase microextraction gas chromatography–mass spectrometry coupled to cysteamine scavenging. Retrieved from [Link]

- Margiana, R., et al. (n.d.). Removal of Formaldehyde from Aqueous Solution Using Low-cost and Reusable Adsorbents.

-

Molecules. (n.d.). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. MDPI. Retrieved from [Link]

- Orlando, D. A., et al. (2014). Second-generation method for analysis of chromatin binding with formaldehyde–cross-linking kinetics. Journal of Biological Chemistry, 289(32), 22338–22346.

-

ResearchGate. (n.d.). Comparisons of the yield and conversion of formaldehyde over the.... Retrieved from [Link]

-

ResearchGate. (n.d.). Formaldehyde production by Tris buffer in peptide formulations at elevated temperature. Retrieved from [Link]

-

BMC Biotechnology. (n.d.). Formaldehyde formation in the glycine cleavage system and its use for an aldolase-based biosynthesis of 1,3-propanediol. Springer Nature. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2020, December 16). Formaldehyde bisulfite adduct preparation. Retrieved from [Link]

-

Quora. (2022, September 17). What is the reaction of glycine with formaldehyde?. Retrieved from [Link]

- Polish Journal of Environmental Studies. (n.d.).

-

MDPI. (2022, May 16). A Brief Review of Formaldehyde Removal through Activated Carbon Adsorption. Retrieved from [Link]

-

Semantic Scholar. (2010, February 27). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of formaldehyde removal options. Retrieved from [Link]

-

ACS Publications. (2024, July 24). Mechanistic Insights into the Efficiency of Formaldehyde-Based Compounds and Glyoxal as H2S Scavengers. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Formaldehyde production by Tris buffer in peptide formulations at elevated temperature. Retrieved from [Link]

-

Asian Journal of Organic Chemistry. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Wiley Online Library. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

- Phytochemistry. (2008, February 15). Detoxification of 2,4-dichlorophenol by the marine microalga Tetraselmis marina. PubMed.

-

Atmospheric Measurement Techniques. (2021, June 9). Comparison of formaldehyde measurements by Hantzsch, CRDS and DOAS in the SAPHIR chamber. Retrieved from [Link]

-

ResearchGate. (2014, October 1). I have to protect 4-5 phenolic groups. Finally, need to deprotect them (need mild conditions) without racemization. Any Suggestions? I tried TBS, THP. Retrieved from [Link]

- Journal of Environmental Sciences. (2017, April 15). Enhanced debromination of 4-bromophenol by the UV/sulfite process: Efficiency and mechanism. PubMed.

-

BioSpectra. (2024, October 14). TRIS TESTING METHODS. Retrieved from [Link]

- Evans, D. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Harvard University.

- Strategies for the Preparation of Differentially Protected ortho-Prenyl

-

ResearchGate. (2025, August 10). Study on 4-bromophenol degradation using wet oxidation in-situ liquid ferrate(VI) in the aqueous phase. Retrieved from [Link]

-

Reddit. (2024, May 21). Troubleshooting halogenated phenols and anisoles in GC-MS. r/analyticalchemistry. Retrieved from [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Workup [chem.rochester.edu]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. Formaldehyde production by Tris buffer in peptide formulations at elevated temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. jfda-online.com [jfda-online.com]

- 12. agilent.com [agilent.com]

Controlling temperature for selective lithiation of 3-halo-4-halo MOM ethers

This technical guide addresses the precise control of temperature and reaction parameters required for the selective lithiation of 3-halo-4-halo MOM ethers. It is designed for researchers requiring high-fidelity regiocontrol in the synthesis of complex pharmaceutical intermediates.

Executive Summary

The selective functionalization of 3-halo-4-halo MOM ethers (e.g., 1-(methoxymethoxy)-3-bromo-4-iodobenzene) relies on the kinetic differentiation between two halogen atoms or between a halogen and a directed ortho-metalation (DoM) site.

Success depends on exploiting the hierarchy of reactivity: Aryl-I Exchange > Aryl-Br Exchange > DoM .

This hierarchy is strictly kinetically controlled . Any deviation in temperature (warming above -78°C) allows thermodynamic equilibration, leading to "Halogen Dance" (base-catalyzed halogen migration) and scrambling of the substitution pattern.

Critical Troubleshooting & FAQs

Section A: Regioselectivity & Mechanism

Q1: In a 3-bromo-4-iodo MOM ether, which position will lithiate first? A: The 4-iodo position.

-

Mechanism: The C–I bond is significantly weaker than the C–Br bond. At -78°C, Lithium-Halogen (Li-Hal) exchange is faster than Directed Ortho Metalation (DoM).

-

Outcome: Treatment with n-BuLi or t-BuLi at -78°C yields the 4-lithio species almost exclusively. The MOM group's coordination ability (DoM) is overridden by the rapid kinetics of the iodine exchange.

Q2: I am using a 3,4-dibromo substrate. Why am I getting a mixture of products? A: You are likely experiencing steric vs. electronic conflict or Halogen Dance .

-

The Conflict: The MOM group directs to C2 (DoM) or C3 (coordination-assisted exchange). However, C4 is sterically less hindered.

-

The Result: At -78°C, exchange typically occurs at C4 (the less hindered bromine) due to kinetic accessibility.

-

The Risk: If the reaction warms (even locally during addition), the lithiated species can isomerize to the thermodynamically more stable C3-lithio species (stabilized by MOM coordination) or scramble via the Halogen Dance mechanism.

-

Fix: Maintain strictly -78°C. If C3 selectivity is required, consider using a bulkier base (e.g., t-BuLi) or a different directing group strategy.

Q3: What is the "Halogen Dance" and how do I stop it? A: The Halogen Dance is a base-catalyzed migration of halogen atoms on the aromatic ring.

-

Trigger: It occurs when the initial lithiated species deprotonates a starting molecule (or another aryl halide), causing the lithium to move to a more acidic/stable position (often ortho to the MOM group or between halogens) while the halogen migrates.[1]

-

Prevention:

-

Temperature: Never allow the reaction to warm above -78°C before quenching.

-

Stoichiometry: Avoid excess base if not needed.

-

Quench Time: Do not stir for prolonged periods (e.g., >1 hour) after exchange is complete. Exchange is usually complete within 15 minutes.[2]

-

Section B: Temperature & Reagents[3][4]

Q4: Can I use n-BuLi, or must I use t-BuLi? A:

-

For Aryl-Iodides: n-BuLi is usually sufficient and effective at -78°C.

-

For Aryl-Bromides: t-BuLi is superior. It effects exchange faster and irreversibly (2 equivalents are required: 1 for exchange, 1 to destroy the t-BuBr byproduct).

-